Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate
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Description
“Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate” is a chemical compound with the molecular formula C14H16Cl2N2O5S . It is also known as Diclofenac Eudragit RS/RL microparticles or DERM.
Molecular Structure Analysis
The molecular structure of “Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate” consists of a piperazine ring attached to a sulfonyl group, which is further connected to a dichlorophenyl group .
Scientific Research Applications
Chemical Analysis and Impurity Profiling
- Ethyl 2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl] -2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, a drug substance, has been used in research for the chronic oral treatment of thrombotic disorders. Its impurity profile was determined by liquid chromatography-mass spectrometry, demonstrating its application in chemical analysis and quality control of drug substances (Thomasberger, Engel, & Feige, 1999).
Synthetic Chemistry
- The compound has been used in L-proline-catalyzed three-component reactions for the synthesis of highly substituted thieno[3,2-c]thiopyran derivatives, showcasing its role in the development of novel chemical structures (Indumathi, Perumal, & Menéndez, 2010).
Wastewater Treatment Studies
- Related compounds, like 2,4-dichlorophenoxyacetic acid, have been studied in advanced oxidation processes for wastewater treatment, indicating potential applications of related chemicals in environmental science (Sun & Pignatello, 1993).
Pharmaceutical Research
- Derivatives of similar compounds have been synthesized and evaluated for their antibacterial properties, highlighting its relevance in pharmaceutical research and drug development (Iqbal et al., 2017).
Enzyme Inhibition Studies
- A series of related compounds were synthesized and screened against α-glucosidase enzyme, showing potential applications in the study of enzyme inhibition and therapeutic agent development (Abbasi et al., 2019).
properties
IUPAC Name |
ethyl 2-[1-(2,4-dichlorophenyl)sulfonyl-3-oxopiperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O5S/c1-2-23-13(19)8-11-14(20)17-5-6-18(11)24(21,22)12-4-3-9(15)7-10(12)16/h3-4,7,11H,2,5-6,8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZLSQSAAQKKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate |
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